molecular formula C13H12O B1267012 3-Benzylphenol CAS No. 22272-48-6

3-Benzylphenol

Cat. No. B1267012
CAS RN: 22272-48-6
M. Wt: 184.23 g/mol
InChI Key: JKFDELMIGLPLAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzylphenol-related compounds often involves cross-coupling and annulation reactions. For instance, a method for the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine via cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols has been developed, with molecular oxygen used as the terminal oxidant (Dong et al., 2020). Additionally, the selective synthesis of phenols from aryl/heteroaryl halides showcases the versatility of palladium-catalyzed reactions in producing phenolic structures (Anderson et al., 2006).

Molecular Structure Analysis

X-ray crystal structure analysis and density functional theory (DFT) calculations have been used to determine the molecular structure of phenolic compounds, revealing the importance of intermolecular interactions such as hydrogen bonding and π-π interactions in determining their solid-state structure (Mudsainiyan & Jassal, 2016).

Chemical Reactions and Properties

The reaction pathways of phenolic compounds are complex, often involving multiple steps such as nitration, reduction, and hydrolysis. The optimization of these processes can significantly enhance the yield and purity of the desired products, demonstrating the intricate balance between reaction conditions and product formation (Zhang Zhi-hai, 2010).

Physical Properties Analysis

The physical properties of benzylphenols, such as melting points and solubility, are influenced by their molecular structure. Intermolecular interactions, including hydrogen bonding, play a crucial role in defining these properties, which are essential for their application in various chemical processes (Mudsainiyan & Jassal, 2016).

Chemical Properties Analysis

Benzylphenols undergo a range of chemical reactions, including electrophilic substitutions, coupling reactions, and cyclization, highlighting their reactivity and potential for synthesis of complex molecular architectures (Anderson et al., 2006). Their chemical properties are essential for the design of novel compounds with desired functionalities.

Scientific Research Applications

  • Microbicides Production

    • Summary of Application : 3-Benzylphenol can be produced by heating benzyl chloride in excess phenol . This compound can then be used to produce the corresponding chloro-benzylphenols by adding SO2Cl2 . These compounds are effective microbicides .
    • Methods of Application : The production involves heating benzyl chloride in excess phenol. The resulting 3-Benzylphenol can then be chlorinated by adding SO2Cl2 .
    • Results or Outcomes : The outcome of this process is the production of effective microbicides .
  • Antitubercular Agents
    • Summary of Application : 3-Benzylphenol derivatives, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have been found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains .
    • Methods of Application : A series of 3-amino-5-benzylphenol derivatives were designed and synthesized .
    • Results or Outcomes : The privileged compounds showed moderate cytotoxicity against cell line A549. One of the compounds also exhibited potent in vivo inhibitory activity on a mouse infection model via oral administration .
  • Antioxidants

    • Summary of Application : Polyphenols, including 3-Benzylphenol, have been used in treatment for some health disorders due to their diverse health promoting properties .
    • Methods of Application : These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .
    • Results or Outcomes : The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative .

Safety And Hazards

While specific safety and hazard data for 3-Benzylphenol was not found, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) of the substance .

properties

IUPAC Name

3-benzylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFDELMIGLPLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176818
Record name 3-Benzylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylphenol

CAS RN

22272-48-6
Record name 3-Benzylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GA Poskrebyshev - Computational and Theoretical Chemistry, 2021 - Elsevier
… , TAB) or Δ f H o 298.15 (3-Benzylphenol, TAB) are not supported by the values of this … , TAB) and Δ f H o 298.15 (3-Benzylphenol, TAB). The small differences between the values …
Number of citations: 8 www.sciencedirect.com
P Buerger, J Akroyd, JW Martin, M Kraft - Combustion and Flame, 2017 - Elsevier
… Detailed results for styrene, ethyl cyclopentane, and 3-benzylphenol. The text gives the … styrene, and that group additivity methods 2 may be a suitable choice for 3-benzylphenol. …
Number of citations: 9 www.sciencedirect.com
B Ticconi, G Capocasa, A Cerrato… - Catalysis Science & …, 2021 - pubs.rsc.org
The oxidation of a series of alkylaromatic compounds with H2O2 catalyzed by an imine-based non-heme iron complex prepared in situ by reaction of 2-picolylaldehyde, 2-picolylamine, …
Number of citations: 6 pubs.rsc.org
B Miller, MP McLaughlin… - The Journal of Organic …, 1982 - ACS Publications
… 2.74 mmol of 2,6-dimethyl-3-benzylphenol, was dissolved in 10 mL of chloroform and cooled in ice. An ice-cold solution of bromine (0.48 g, 0.0030 mol) in 10 mL of chloroform was then …
Number of citations: 17 pubs.acs.org
JA Morley, NF Woolsey - The Journal of Organic Chemistry, 1992 - ACS Publications
… Base extraction gave a 90% yield of a 3.5:1 mixture of 3-benzylphenol to 4-benzylphenol. The isomeric ratio was determined by NMR spectral comparison to authentic 4-benzylphenol …
Number of citations: 58 pubs.acs.org
W Gu - 2000 - search.proquest.com
GGGGGLGGGG GG aaYzJ Page 1 GGGGGLGGGG GG aaYzJ This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy …
Number of citations: 105 search.proquest.com
W Gu, RG Weiss - Journal of Photochemistry and Photobiology C …, 2001 - Elsevier
… , a small peak from 3b is tentatively identified as 3-benzylphenol (3-BN) [28]. Sensitization … The major products upon sensitization were NOL and (Bz) 2 , and no 3-benzylphenol was …
Number of citations: 35 www.sciencedirect.com
P Buchs, A Brossi… - The Journal of Organic …, 1982 - ACS Publications
Carbinol lactam 6 of secured stereochemistry served as a synthon to prepare 5-substituted 2-pyrrolidones and pyrrolizidin-3-ones. The relative stereochemistry of 6 and the dithioketal …
Number of citations: 7 pubs.acs.org
MP McLaughlin - 1977 - search.proquest.com
… 00274 mol of 2,6-dimethyl-3-benzylphenol, was dissolved in 10 ml of chloroform and cooled in ice. Bromine (0.48 g, 0. 0030 mol) was dissolved in 10 ml of chloroform and also cooled …
Number of citations: 3 search.proquest.com
S Kuhne, AJ Kooistra, R Bosma… - Journal of Medicinal …, 2016 - ACS Publications
… To a solution of 3-benzylphenol (0.500 g, 2.71 mmol) in DMF (7 mL) were added Cs 2 CO 3 (2.65 g, 8.14 mmol) and 18 (1.90 g, 6.78 mmol), and the resulting mixture was stirred at 65 C …
Number of citations: 30 pubs.acs.org

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